
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester
Overview
Description
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, also known by its IUPAC name 2-(methoxycarbonyl)-3-methylpyridine 1-oxide, is a chemical compound with the molecular formula C8H9NO3 . It is a yellow liquid with a molecular weight of 167.16 g/mol . This compound is primarily used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester typically involves the esterification of 3-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridinecarboxylic acid, such as carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester include:
- 3-Methylpyridine-2-carboxylic acid
- 2-Methylpyridine-4-carboxylic acid
- 4-Methoxy-pyridine-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, also known as 2-(methoxycarbonyl)-3-methylpyridine 1-oxide, is a chemical compound with the molecular formula C8H9NO3. This compound has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the esterification of 3-methyl-2-pyridinecarboxylic acid with methanol, often facilitated by a catalyst. The reaction conditions are crucial for optimizing yield and purity, with controlled temperature and pressure being standard practices in both laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as a ligand that binds to enzymes or receptors. This interaction can modulate enzyme activity and influence various metabolic pathways.
Key Mechanisms:
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Receptor Binding: It can bind to cellular receptors, potentially affecting signal transduction pathways.
Antimicrobial Activity
Research has indicated that derivatives of pyridinecarboxylic acids exhibit antimicrobial properties. For instance, studies have shown that similar compounds possess significant antibacterial and antifungal activities. Although specific data on this compound is limited, its structural similarity suggests potential efficacy against microbial pathogens .
Case Studies
- Antioxidant Activity: In studies involving related compounds, antioxidant properties were assessed through DPPH radical scavenging assays. These studies suggest that the compound may exhibit protective effects against oxidative stress, which is crucial for preventing cellular damage .
- Enzyme Inhibition Studies: Investigations into enzyme inhibition have revealed that certain pyridine derivatives can affect enzymes involved in metabolic pathways. Similar studies on this compound could elucidate its potential as an inhibitor or activator of key metabolic enzymes.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyl-2-pyridinecarboxylic acid 1-oxide methyl ester, and how do reaction conditions influence yields?
- Methodology :
- Esterification : React 3-Methyl-2-pyridinecarboxylic acid 1-oxide with methanol under acidic catalysis (e.g., H₂SO₄) or via diazomethane methylation. Monitor progress by TLC or LCMS .
- Oxidation : If starting from 3-Methyl-2-pyridinecarboxylic acid methyl ester, use peracetic acid or mCPBA to introduce the 1-oxide group. Optimize stoichiometry (1.2–1.5 equivalents oxidant) and reaction time (4–6 hrs) to minimize over-oxidation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) for isolation. Confirm purity via HPLC (>95%) and NMR .
Q. How do researchers characterize the purity and structural integrity of this compound?
- Methodology :
- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases like water/acetonitrile (0.1% formic acid). Retention time consistency (e.g., ~0.88 min in SQD-FA05 method) and mass spectra (e.g., m/z 531 [M-H]⁻) validate identity .
- NMR : Compare ¹H/¹³C NMR peaks with reference spectra. Key signals include methyl ester (~3.8 ppm, singlet), pyridine ring protons (6.5–8.5 ppm), and oxide group shifts .
- Elemental Analysis : Verify C/H/N/S ratios (e.g., <0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-oxidation or ester hydrolysis) be minimized during synthesis?
- Methodology :
- Controlled Oxidation : Use low-temperature (−10°C to 0°C) conditions with peracetic acid to limit over-oxidation. Monitor reaction progress via in-situ IR for carbonyl/oxide group formation .
- Protecting Groups : Protect the carboxylic acid intermediate with tert-butyl groups before oxidation to prevent ester hydrolysis. Deprotect with TFA post-oxidation .
- Kinetic Studies : Perform time-resolved LCMS to identify side products (e.g., di-oxides or ring-opened derivatives). Adjust reagent addition rates accordingly .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with heptane/ethanol/isopropanol gradients to separate enantiomers. Validate with polarimetry or CD spectroscopy .
- Crystallography : Grow single crystals (e.g., in ethyl acetate/hexane) for X-ray diffraction to assign absolute configurations. Compare with computational models (DFT) .
- Dynamic NMR : Analyze coalescence temperatures for diastereomers to determine rotational barriers in substituents (e.g., methyl groups) .
Q. How do researchers address discrepancies in reported bioactivity data for this compound?
- Methodology :
- Batch Reproducibility : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to confirm purity and activity .
- Assay Validation : Cross-test in multiple bioassays (e.g., enzyme inhibition vs. cell-based assays). Correlate structural variations (e.g., oxide group position) with activity trends .
- Meta-Analysis : Compare literature data (e.g., IC₅₀ values) while accounting for methodological differences (e.g., buffer pH, incubation times) .
Q. Critical Challenges and Solutions
- Instability of 1-oxide Group : Store the compound under nitrogen at −20°C to prevent degradation. Use stabilizers like BHT in solution phases .
- Low Solubility : Co-solvent systems (DMSO/water or THF/PBS) enhance solubility for biological assays .
Properties
IUPAC Name |
methyl 3-methyl-1-oxidopyridin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-3-5-9(11)7(6)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBMUMDFAGAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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